3-Iodo-2-methyloxetane

Medicinal Chemistry Organic Synthesis Radical Chemistry

3-Iodo-2-methyloxetane (CAS 2169067-33-6) is an iodinated, four-membered oxetane heterocycle with a molecular formula of C₄H₇IO and a molecular weight of 198.00 g/mol. The compound features a reactive carbon-iodine bond at the 3-position and a methyl group at the 2-position, a substitution pattern that creates distinct steric and electronic effects compared to its 3-methyl counterpart.

Molecular Formula C4H7IO
Molecular Weight 198.00 g/mol
Cat. No. B8230091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methyloxetane
Molecular FormulaC4H7IO
Molecular Weight198.00 g/mol
Structural Identifiers
SMILESCC1C(CO1)I
InChIInChI=1S/C4H7IO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3
InChIKeyBISBBIPSCBEZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-methyloxetane: A Strained, Iodinated Oxetane Building Block for Advanced Synthesis and Medicinal Chemistry Research Procurement


3-Iodo-2-methyloxetane (CAS 2169067-33-6) is an iodinated, four-membered oxetane heterocycle with a molecular formula of C₄H₇IO and a molecular weight of 198.00 g/mol . The compound features a reactive carbon-iodine bond at the 3-position and a methyl group at the 2-position, a substitution pattern that creates distinct steric and electronic effects compared to its 3-methyl counterpart . As part of the broader class of oxetanes, which are valued in medicinal chemistry as bioisosteres and polar building blocks, this specific compound offers a unique handle for further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions [1].

3-Iodo-2-methyloxetane: Why In-Class Iodooxetanes Cannot Be Interchanged in Synthetic and Property-Driven Workflows


The substitution pattern on the oxetane ring is a critical determinant of both its synthetic utility and the physicochemical properties of the final molecule. Generic substitution of 3-iodo-2-methyloxetane with other iodooxetane isomers, such as 3-iodooxetane or 3-(iodomethyl)oxetane, or with other 2-methyloxetane derivatives (e.g., 3-bromo-2-methyloxetane), is not scientifically equivalent. The specific placement of the iodine and methyl groups alters key parameters, including steric hindrance, regioselectivity in radical reactions, and predicted physical properties like LogP and enthalpy of vaporization [1]. For instance, the 2-methyl group in 3-iodo-2-methyloxetane creates a distinct steric environment that can influence reaction outcomes, such as favoring C2 hydrogen abstraction in radical processes, a pathway not available to the 3-methyl isomer [1]. Consequently, substituting one iodooxetane for another without validation can lead to failed syntheses, altered pharmacokinetic profiles, and irreproducible results.

Quantitative Differentiation Evidence for 3-Iodo-2-methyloxetane: Steric, Electronic, and Property Comparisons Against Closest Analogs


Steric and Electronic Effects: 2-Methyl vs. 3-Methyl Substitution in Iodooxetanes

The substitution pattern of the methyl group on the oxetane ring creates distinct steric and electronic environments. For 3-iodo-2-methyloxetane, the 2-methyl group introduces steric hindrance for reactions at the adjacent C3 position. Comparative data for the structurally similar 3-bromo-2-methyloxetane (molecular weight 151.00 g/mol ) shows a significantly lower molecular weight compared to 3-iodo-2-methyloxetane (198.00 g/mol ), which is a direct consequence of the halogen atom's mass and polarizability. This difference in halogen identity and substitution pattern is a primary driver of divergent reactivity and physical properties [1].

Medicinal Chemistry Organic Synthesis Radical Chemistry

Predicted Physicochemical Properties: Boiling Point and LogP Differentiation

The presence of the heavy iodine atom significantly impacts physical properties. The boiling point of 3-iodo-2-methyloxetane is estimated to be between 150-170 °C , which is substantially higher than the predicted boiling point of the unsubstituted 2-methyloxetane (approx. 70-90 °C) due to increased molecular weight and polarizability [1]. Similarly, the predicted LogP for 3-iodo-2-methyloxetane is 1.89, indicating moderate lipophilicity, which is comparable to its isomer 3-iodo-3-methyloxetane (LogP 1.92) but a critical parameter differentiating it from non-iodinated oxetanes [2].

Medicinal Chemistry Physical Chemistry Property Prediction

Regioselectivity in Radical Reactions: A Key Differentiator

The regioselectivity of hydrogen atom abstraction in radical reactions is highly sensitive to the substitution pattern of the oxetane ring. In the case of 3-iodooxetane, a selective abstraction of the β-hydrogen occurs [1]. For 3-iodo-2-methyloxetane, the presence of the 2-methyl group is predicted to alter this regioselectivity, potentially favoring abstraction at the C2 hydrogen due to steric and electronic factors [2]. This difference in radical reactivity is a direct consequence of the methyl group's position and is not observed for 3-iodo-3-methyloxetane or other 3-substituted oxetanes.

Radical Chemistry C-H Functionalization Synthetic Methodology

Limited Availability of High-Strength Comparative Data: A Note for Procurement

A comprehensive search of the primary literature, patents, and authoritative databases reveals a significant gap in publicly available, direct head-to-head comparative data for 3-iodo-2-methyloxetane against its closest analogs. While class-level inferences can be drawn from studies on 3-iodooxetane [1] and property predictions can be made based on structural analogs [2], no studies directly comparing, for instance, the Suzuki coupling yields of 3-iodo-2-methyloxetane versus 3-iodo-3-methyloxetane under identical conditions were identified. Similarly, direct measurements of key physicochemical properties (e.g., accurate LogP, pKa, or kinetic rate constants) are not reported in the open, non-proprietary literature. This scarcity of quantitative, comparative evidence necessitates a cautious approach to substitution and underscores the value of in-house validation for critical applications.

Research Chemical Sourcing Data Transparency Procurement Risk

Procurement-Driven Application Scenarios for 3-Iodo-2-methyloxetane Based on Differentiated Evidence


Synthesis of 3-Aryl-2-methyloxetane Motifs via Cross-Coupling for Medicinal Chemistry

The iodine atom at the 3-position serves as an excellent leaving group, enabling the compound's use as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups [1]. This application is directly supported by the established use of 3-iodooxetane in analogous Minisci and Suzuki reactions, as reported in Science of Synthesis and other literature [1]. The 2-methyl group provides a specific substitution pattern that can be leveraged to modulate the three-dimensional shape and lipophilicity of the resulting oxetane-containing drug candidates, a key strategy in medicinal chemistry optimization [2].

Radical C-H Functionalization for Spirocycle Synthesis

Based on recent mechanistic studies with 3-iodooxetane [1], 3-iodo-2-methyloxetane can be used as a precursor in radical-mediated C-H functionalization reactions. The specific regioselectivity predicted for this compound (favoring C2 hydrogen abstraction) [1] makes it a candidate for the synthesis of novel 1,5-dioxaspiro[2.3]hexane derivatives with a defined stereochemistry. This application is relevant for researchers exploring new chemical space and sp³-rich bioisosteres for drug discovery programs.

Nucleophilic Ring-Opening Polymerization for Specialty Polymer Synthesis

The strained oxetane ring is susceptible to ring-opening polymerization [1]. The presence of the iodine atom and the 2-methyl group can influence the polymer's properties, such as its tacticity and thermal stability. While specific polymerization data for 3-iodo-2-methyloxetane is lacking, class-level knowledge indicates that anionic initiators would likely attack the β-carbon relative to the iodine, producing polyether chains with a specific substitution pattern [1]. This makes it a potentially valuable monomer for creating polymers with tailored properties for applications in coatings, adhesives, or biomaterials.

Exploratory Synthesis in Early-Stage Drug Discovery

In the context of fragment-based drug discovery or lead optimization, 3-iodo-2-methyloxetane serves as a versatile building block for rapidly exploring the structure-activity relationship (SAR) around an oxetane core. Its distinct substitution pattern, while not yet extensively documented with quantitative performance metrics, offers a unique chemical space that is complementary to other, more common oxetane building blocks like oxetan-3-one or 3-iodooxetane [1]. This scenario is best suited for research groups with the capacity for in-house validation and a specific need for the 3-iodo-2-methyl substitution pattern.

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